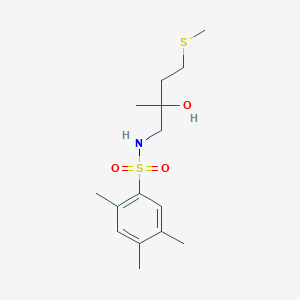

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide

Descripción

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,5-trimethyl-substituted benzene ring and a branched alkyl chain containing hydroxyl and methylthio functional groups. This compound is of interest due to its structural complexity, which may influence physicochemical properties such as solubility, bioavailability, and reactivity. Sulfonamides are widely studied for applications in medicinal chemistry, agrochemicals, and materials science, with substituent patterns playing a critical role in modulating their behavior .

Propiedades

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S2/c1-11-8-13(3)14(9-12(11)2)21(18,19)16-10-15(4,17)6-7-20-5/h8-9,16-17H,6-7,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJNFGPBTPTZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(CCSC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The hydroxy and methylthio groups may also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Sulfonamides

The compound’s uniqueness lies in its combination of 2,4,5-trimethylbenzene and a hydroxy-methylthio-butyl side chain. Below is a comparative analysis with structurally related sulfonamides:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

Substituent Positioning : The target compound’s 2,4,5-trimethylbenzene group contrasts with the 2,4,6-trimethyl substitution in , which may reduce steric hindrance compared to the fully ortho/meta/para-substituted analog.

Side Chain Diversity: The hydroxy-methylthio-butyl chain introduces both polar (-OH) and hydrophobic (-SMe) regions, distinguishing it from the purely aromatic (e.g., thiazolyl ) or amine-containing (e.g., aminoethyl ) side chains.

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Properties

Notable Findings:

- The methylthio (-SMe) group may confer mild lipophilicity, contrasting with the hydrophilic -NH2 group in , which increases aqueous solubility.

Actividad Biológica

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H21NO2S

- Molecular Weight : 273.39 g/mol

- CAS Number : 1396790-79-6

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. The structural features of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide suggest potential efficacy against various bacterial strains. A study conducted by Murlykina et al. (2013) demonstrated that similar compounds with a sulfonamide moiety displayed substantial antibacterial effects against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented in various studies. For instance, compounds with similar structures have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . This suggests that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide may possess comparable anti-inflammatory activity.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.

- Antibacterial Mechanisms : The sulfonamide group can interfere with bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth.

Study on Anti-inflammatory Activity

In a controlled study involving the synthesis of various sulfonamide derivatives, it was found that compounds structurally related to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide exhibited significant reductions in inflammatory markers in RAW264.7 cells. The study reported a decrease in inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels after treatment with these compounds .

Antibacterial Efficacy

Another study evaluated the antibacterial activity of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar functional groups showed minimum inhibitory concentrations (MICs) as low as 16 μg/mL against these pathogens .

Research Findings Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antibacterial | MICs ≤ 16 μg/mL | Murlykina et al., 2013 |

| Anti-inflammatory | IC50 values 19.45 - 42.1 μM for COX enzymes | Atatreh et al., 2021 |

| Cytotoxicity | Reduced iNOS and COX-2 expression in vitro | Study on sulfonamide derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.